molecular formula C11H13NO3 B1267474 4-Morpholinobenzoic acid CAS No. 7470-38-4

4-Morpholinobenzoic acid

Cat. No.: B1267474
CAS No.: 7470-38-4
M. Wt: 207.23 g/mol
InChI Key: XVAJKPNTGSKZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinobenzoic acid is an organic compound with the chemical formula C11H13NO3. It appears as a white to pale yellow crystalline solid and is slightly soluble in water but more soluble in alcohol and chloroform . This compound is used in various chemical syntheses and has applications in drug research.

Mechanism of Action

Target of Action

4-Morpholinobenzoic acid is an organic compound . It is primarily used as a chemical intermediate in the synthesis of other compounds . .

Mode of Action

As a chemical intermediate, it is likely involved in various chemical reactions contributing to the synthesis of other compounds .

Biochemical Pathways

It has been suggested that it may be involved in inflammation processes .

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

It has been suggested that it may aggravate inflammation through its influence on the bile secretion pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and light , suggesting that its stability and activity may be affected by these factors. Furthermore, its solubility in different solvents may influence its distribution and action in different environments.

Biochemical Analysis

Biochemical Properties

4-Morpholinobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with Bacteroidetes, a type of bacteria, influencing the bile secretion pathway and potentially aggravating inflammation . The nature of these interactions involves binding to specific sites on the enzymes or proteins, altering their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the IL-17 signaling pathway, promoting inflammatory responses in cells . This compound can also affect gene expression by binding to specific transcription factors or regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in alterations in cellular processes and functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes and potential toxicity. Studies have shown that high doses of this compound can cause adverse effects, including inflammation and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the bile secretion pathway, affecting the levels of bile acids and other metabolites . These interactions can lead to changes in metabolic activity and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Morpholinobenzoic acid can be synthesized through the reaction of benzoic acid with morpholine. One common method involves heating a mixture of ethyl 4-fluorobenzoate and morpholine at 130°C for 12 hours to achieve complete conversion .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves similar reaction conditions but on a larger scale, ensuring the purity and yield are optimized through controlled environments and purification processes.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents.

    Reduction: This compound can be reduced under specific conditions to yield different derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acid derivatives, while substitution can produce a variety of substituted benzoic acids .

Scientific Research Applications

4-Morpholinobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-Morpholinobenzoic acid is unique due to its morpholine group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

4-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVAJKPNTGSKZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996238
Record name 4-(Morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7470-38-4
Record name 7470-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Morpholin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(morpholin-4-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-(4-morpholinyl)benzonitrile (930 mg, 5.00 mmol) in 1:1 dioxane:water (20 mL) was treated with potassium hydroxide (1.12 g, 20 mmol). The mixture was heated at reflux for 96 h, concentrated, and the residue was dissolved in water. Upon acidification (pH ˜2-3), a white precipitate resulted which was collected by filtration yielding 1.21 g (99%) of the title compound.
Quantity
930 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

LiOH (92 mg, 0.22 mmol) was added to a stirred solution of 4-morpholin-4-yl-benzoic acid methyl ester (162 mg, 0.73 mmol) in THF:H2O (1:1, 4 mL), and the resulting mixture was stirred at room temperature for 20 hrs. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with 10% aqueous HCl, filtered the solid precipitated to afford 130 mg (86% yield) of 4-morpholin-4-yl-benzoic acid. 1H NMR (DMSO-d6): δ 12.4 (s, 1H), 7.8 (d, 2H), 7.0 (d, 2H), 3.76 (t, 4H), 3.28 (t, 4H).
Name
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholinobenzoic acid
Reactant of Route 2
4-Morpholinobenzoic acid
Reactant of Route 3
4-Morpholinobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Morpholinobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-Morpholinobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Morpholinobenzoic acid
Customer
Q & A

Q1: What is the connection between 4-Morpholinobenzoic acid and rabbit diarrhea in the context of this research?

A1: The research found a positive correlation between the abundance of Bacteroidetes, a type of bacteria, and the presence of this compound in the colon of rabbits with diarrhea. [] While the study doesn't definitively establish a causal relationship, it suggests that this compound could play a role in aggravating inflammation within the rabbit colon, potentially contributing to diarrhea. The study proposes that this effect might be linked to this compound's influence on the bile secretion pathway. [] Further research is needed to fully understand the mechanisms at play and the precise role of this compound in this context.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.